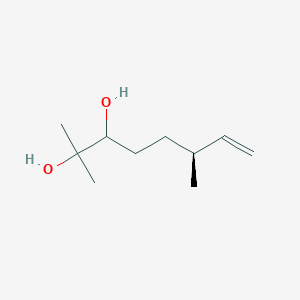

7-Octene-2,3-diol, 2,6-dimethyl-, (6S)-

Description

Foundational Importance of Chiral Diols in Advanced Organic Synthesis

Chiral diols are highly valued as versatile intermediates and building blocks in asymmetric synthesis. alfachemic.com Their utility stems from the presence of the two hydroxyl groups, which can be selectively protected, activated, or transformed into a wide array of other functional groups. This allows for the controlled and predictable construction of complex molecular architectures with high stereoselectivity.

One of the primary applications of chiral diols is as chiral auxiliaries. In this role, the diol is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be cleanly removed, having served its purpose of inducing chirality. Furthermore, chiral diols are crucial precursors for the synthesis of other important chiral ligands and catalysts that are widely used in asymmetric catalytic reactions such as hydrogenation, oxidation, and aldol (B89426) condensations. alfachemic.com

The synthesis of chiral diols itself is an active area of research, with methods including enantioselective reduction of diketones, chiral resolution of racemic mixtures, and the asymmetric dihydroxylation of alkenes. alfachemic.com The development of efficient and stereoselective methods to access these compounds is critical for advancing the field of organic synthesis.

The Role of Stereochemistry in Molecular Functionality and Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a molecule's function, particularly in biological systems. mhmedical.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with the different enantiomers (mirror-image isomers) of a chiral molecule. ijpsjournal.compatsnap.com This is often described by the "lock and key" analogy, where only one enantiomer (the "key") will fit correctly into the chiral binding site of a biological target (the "lock"). patsnap.com

This stereochemical recognition is fundamental to the action of many pharmaceuticals. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. nih.govslideshare.net Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual stereoisomers of a chiral drug. nih.gov

Beyond pharmaceuticals, stereochemistry also plays a crucial role in agrochemicals, flavors, and fragrances, where the biological activity or sensory perception is dependent on the specific stereoisomer. The precise spatial arrangement of functional groups in a molecule like a chiral diol dictates how it will interact with other molecules, thereby defining its biological and chemical behavior.

Positioning of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- within Contemporary Chemical Research

The absence of published research on this specific molecule suggests several possibilities. It may be a newly synthesized compound that has not yet been reported in the literature. Alternatively, it could be a theoretical structure that has not been practically realized or a niche intermediate in a proprietary industrial process.

Given the established importance of chiral vicinal diols in organic synthesis, it can be postulated that 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- would be a valuable target for synthetic chemists. Its structure, featuring two chiral centers and a terminal alkene, presents interesting possibilities for further chemical transformations and the synthesis of more complex chiral molecules. Future research would be necessary to explore its potential applications as a chiral building block, ligand, or auxiliary in asymmetric synthesis.

Structure

3D Structure

Properties

CAS No. |

401916-29-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(6S)-2,6-dimethyloct-7-ene-2,3-diol |

InChI |

InChI=1S/C10H20O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,8-9,11-12H,1,6-7H2,2-4H3/t8-,9?/m1/s1 |

InChI Key |

SKKRPDNROZIXRQ-VEDVMXKPSA-N |

Isomeric SMILES |

C[C@@H](CCC(C(C)(C)O)O)C=C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 6s 7 Octene 2,3 Diol, 2,6 Dimethyl

Diastereoselective and Enantioselective Dihydroxylation Strategies

The direct installation of two adjacent hydroxyl groups onto an alkene backbone is a powerful transformation in organic synthesis. For a precursor like (6S)-2,6-dimethyl-7-octene, achieving the desired (2R,3S) or (2S,3S) configuration at the newly formed stereocenters requires precise control over the dihydroxylation process.

Sharpless Asymmetric Dihydroxylation (AD) and its Adaptations for Chiral Vicinal Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of enantioselective synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives. wikipedia.orgorganic-chemistry.org A stoichiometric co-oxidant, commonly potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst. organic-chemistry.org

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. For a generic alkene, the use of AD-mix-α, which contains the (DHQ)₂PHAL ligand, typically delivers the diol from one face of the double bond, while AD-mix-β, containing the (DHQD)₂PHAL ligand, delivers it from the opposite face. wikipedia.orgorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. organic-chemistry.org Subsequent hydrolysis cleaves the osmate ester to yield the diol and the reduced osmium species. wikipedia.org

The success of the Sharpless AD is highly dependent on the substitution pattern of the alkene. While it is highly effective for a wide range of alkenes, the stereochemical outcome for 1,1-disubstituted alkenes can be less predictable. nih.gov The regioselectivity of the dihydroxylation generally favors the more electron-rich double bond within a molecule. wikipedia.org

| Parameter | Description | Reference |

| Catalyst | Osmium tetroxide (catalytic) | wikipedia.orgorganic-chemistry.org |

| Chiral Ligands | Dihydroquinine (DHQ) and Dihydroquinidine (DHQD) derivatives (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL) | wikipedia.orgorganic-chemistry.org |

| Co-oxidant | Potassium ferricyanide [K₃Fe(CN)₆] or N-methylmorpholine N-oxide (NMO) | organic-chemistry.org |

| Mechanism | [3+2] cycloaddition to form a cyclic osmate ester, followed by hydrolysis | organic-chemistry.org |

| Key Feature | High enantioselectivity controlled by the choice of chiral ligand | wikipedia.org |

Metal-Catalyzed Asymmetric Dihydroxylation Variants Beyond Osmium

While osmium-based catalysts are highly effective, the toxicity and cost of osmium have driven the development of alternative methods. Research has focused on other transition metals that can catalyze asymmetric dihydroxylation. For instance, ruthenium-catalyzed dihydroxylations have been explored, although they can sometimes lead to over-oxidation and cleavage of the resulting diol. acsgcipr.org Manganese-based systems have also been investigated for asymmetric dihydroxylation, often in the presence of chiral ligands to induce enantioselectivity. The development of efficient and selective non-osmium catalysts remains an active area of research, aiming to provide safer and more sustainable alternatives for the synthesis of chiral diols.

Aerobic Acetoxyhydroxylation and Dioxygenation of Alkenes

A notable advancement in alkene dihydroxylation is the development of aerobic oxidation methods. An aerobic acetoxyhydroxylation of alkenes has been reported, which is cooperatively catalyzed by an organic nitrite (B80452) and palladium at room temperature, using air as the sole oxidant. organic-chemistry.orgnih.govacs.org This method provides a practical route to vicinal diols and diacetoxyalkanes, avoiding the use of toxic and expensive reagents like osmium tetroxide. organic-chemistry.orgacs.org The reaction conditions typically involve a palladium catalyst, such as Pd(CH₃CN)₂Cl₂, and a co-catalyst like tert-butyl nitrite (tBuONO). organic-chemistry.orgacs.org This approach offers a divergent pathway where the intermediate can be hydrolyzed to a diol or acetylated to a diacetoxyalkane. acs.org The reaction tolerates a variety of functional groups, although its efficiency can be limited for alkenes with electron-withdrawing groups or internal alkenes. organic-chemistry.orgacs.org

| Catalyst System | Oxidant | Key Features | Reference |

| Organic Nitrite and Palladium | Air | Room temperature reaction; avoids toxic heavy metals; provides access to both diols and diacetoxyalkanes. | organic-chemistry.orgnih.govacs.org |

Epoxide-Mediated Routes to Vicinal Diols

An alternative to direct dihydroxylation is a two-step sequence involving the epoxidation of the alkene followed by the ring-opening of the resulting epoxide. This strategy allows for the sequential introduction of the two hydroxyl groups and can offer excellent stereocontrol.

Stereocontrolled Epoxidation and Subsequent Ring-Opening Reactions

The key to this approach is the initial stereocontrolled epoxidation of the alkene precursor. Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation for allylic alcohols, can provide epoxides with high enantiomeric excess. For non-allylic alkenes, other chiral catalysts and reagents are employed.

Once the chiral epoxide is formed, the subsequent ring-opening reaction must proceed with a defined stereochemical outcome. The ring-opening of epoxides with water or hydroxide (B78521) as the nucleophile can occur via an Sₙ2 mechanism, resulting in the inversion of configuration at the attacked carbon atom. This process yields a trans-diol. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the epoxide and the reaction conditions.

Asymmetric Carbon-Carbon Bond Formation for Chiral 1,2-Diols

Building the carbon skeleton with the desired stereochemistry already in place is another powerful strategy. Asymmetric carbon-carbon bond-forming reactions can be employed to construct precursors that can then be readily converted to the target 1,2-diol. nih.govnih.govacs.org

Enantioselective Addition of Diazoesters to Aldehydes

A powerful strategy for the asymmetric synthesis of vicinal diols, particularly those containing a tertiary carbinol center, involves the enantioselective addition of diazoesters to aldehydes. nih.govacs.org This method provides a versatile alternative to other approaches like asymmetric dihydroxylation. nih.gov The methodology typically unfolds in a three-step sequence:

Asymmetric Aldol (B89426) Addition : A catalyst, such as a dinuclear magnesium complex, facilitates the direct asymmetric aldol addition of a diazoester (e.g., ethyl diazoacetate) to an aldehyde. This step establishes a β-hydroxy-α-diazo ester with high enantiomeric excess (ee). nih.gov

Oxidation : The diazo functionality of the product is then oxidized to yield a chiral β-hydroxy-α-ketoester. nih.gov

Alkyl Transfer : Finally, a diastereoselective alkyl transfer using an organometallic reagent is performed on the ketoester. This step creates the tertiary alcohol center and completes the synthesis of the 1,2-diol. nih.gov

For the synthesis of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, a plausible precursor aldehyde would be (S)-5-methyl-6-heptenal. The subsequent addition of ethyl diazoacetate, oxidation, and stereoselective methylation would yield the target diol structure. The effectiveness of this method with various aliphatic aldehydes has been demonstrated, achieving high yields and enantioselectivities. nih.gov

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cyclohexanecarboxaldehyde | 72 | 96 |

| 3-Phenylpropionaldehyde | 70 | 94 |

| Isovaleraldehyde | 50 | 95 |

| Cyclopropylcarboxaldehyde | 77 | 90 |

Asymmetric Aldol Reactions Utilizing α-Oxycarbonyls

Direct catalytic asymmetric aldol reactions represent another cornerstone of modern organic synthesis for producing β-hydroxy carbonyl compounds. nih.gov The use of α-oxycarbonyl donors, such as hydroxyacetone (B41140), is particularly relevant for the synthesis of 1,2-diols. lookchem.com Organocatalysis, for example using the amino acid proline, has proven remarkably effective for mediating the direct aldol reaction between unprotected hydroxyacetone and various aldehydes. lookchem.com

Key features of this approach include:

High Regio- and Diastereoselectivity : The reaction can selectively produce anti-1,2-diols with excellent control. lookchem.com

Excellent Enantioselectivity : Proline catalysis can induce high levels of enantioselectivity in the final diol products. lookchem.com

Operational Simplicity : The reactions often proceed without the need for protecting groups, metal catalysts, or preformed enolate equivalents. lookchem.com

In a hypothetical synthesis of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, an asymmetric aldol reaction could be envisioned between an appropriate α-oxycarbonyl and an aldehyde fragment derived from the (6S)-2,6-dimethyl-7-octene backbone. The choice of catalyst and reaction conditions would be crucial for controlling the stereochemistry at the newly formed C2 and C3 centers.

| Aldehyde | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Isobutyraldehyde | >20:1 | 99 |

| Benzaldehyde | 10:1 | 96 |

| Cyclohexanecarboxaldehyde | >20:1 | 99 |

Stereoselective Diboration and Oxidation Protocols for Diols

The stereoselective synthesis of diols can also be achieved from alkenyl alcohols through hydroxyl-directed diboration. scienceopen.comnih.govacs.org This method provides a robust way to convert an alkene into a 1,2-diol, where the stereochemistry is controlled by a pre-existing hydroxyl group within the molecule. The process involves an alkoxide-catalyzed directed diboration of a homoallylic or bishomoallylic alcohol, followed by oxidation of the resulting 1,2-bis(pinacolboronates) to furnish the diol product. nih.gov

This strategy is advantageous as it offers an alternative to methods that may require stoichiometric amounts of heavy metals like osmium. nih.gov The reaction proceeds with high efficiency and stereoselectivity for a range of cyclic and acyclic substrates. nih.govacs.org To apply this to the target molecule, a precursor such as (6S)-2,6-dimethyl-octa-3,7-dien-2-ol could be synthesized. The existing hydroxyl group at the C2 position would then direct the stereoselective diboration of the C3=C4 double bond, which upon oxidation, would generate the desired 2,3-diol moiety with a specific stereochemical configuration.

Biocatalytic Approaches to Chiral Aliphatic Diols

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high specificity, are ideal catalysts for producing enantiomerically pure compounds like chiral diols.

Enzyme-Catalyzed Asymmetric Synthesis Employing Lyases and Oxidoreductases

A modular, two-step enzymatic cascade has been developed for the asymmetric synthesis of aliphatic vicinal diols. rwth-aachen.deresearchgate.netresearcher.life This approach combines the capabilities of two distinct enzyme classes:

C-C Bond Formation by Lyases : A carboligase (a type of lyase) catalyzes the ligation of two aldehyde molecules to form an α-hydroxy ketone, creating the first stereocenter. rwth-aachen.de

Asymmetric Reduction by Oxidoreductases : An oxidoreductase (e.g., alcohol dehydrogenase) then reduces the ketone functionality of the intermediate to a hydroxyl group, establishing the second stereocenter. rwth-aachen.de

A key advantage of this system is its modularity. By selecting different lyases and oxidoreductases with varying stereoselectivities, it is possible to synthesize all possible stereoisomers (RR, SS, and meso) of a target diol. rwth-aachen.deresearchgate.net This method has been successfully applied to produce a range of symmetric, chiral, vicinal diols with high isomeric purity and product concentrations. rwth-aachen.de While primarily demonstrated for symmetric diols, the principle could be extended to unsymmetrical targets through cross-ligation of different aldehydes.

| Target Diol | Stereoisomer | Enzymes Used (Lyase + Oxidoreductase) | Isomeric Content (%) |

|---|---|---|---|

| 2,3-Butanediol | (R,R) | PfBAL + LbADH | >99 |

| 2,3-Butanediol | (S,S) | ApPDCE469G + BlBDH | >99 |

| 4,5-Octanediol | (R,R) | PfBAL + EM-KRED027 | >99 |

| 4,5-Octanediol | meso | ApPDCE469G + EM-KRED026 | 97 |

Chemoenzymatic Strategies for Diol Production

Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical transformations, creating efficient and innovative synthetic routes. mdpi.com This approach leverages enzymes to generate key chiral building blocks or to resolve racemic mixtures, which are then elaborated through conventional chemical reactions. nih.gov

A common chemoenzymatic tactic involves the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic diol or alcohol, allowing for the easy separation of the acylated enantiomer from the unreacted one. Another powerful strategy is the enzymatic desymmetrization of meso compounds. For example, the synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol, a structurally related compound, was achieved via a key step involving the highly enantioselective desymmetrization of a 1,3-propanediol (B51772) derivative using a lipase. nih.gov This highlights the potential of using enzymes to install chirality early in a synthetic sequence, which can then be carried through subsequent chemical steps to afford the final complex target. nih.gov

Total Synthesis and Semisynthesis of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-

While a specific total synthesis of (6S)-7-Octene-2,3-diol, 2,6-dimethyl- is not prominently detailed in the surveyed scientific literature, the synthesis of several structurally analogous dimethyl-octene and octadiene diols has been successfully accomplished. These syntheses provide valuable insight into potential strategies for constructing the target molecule.

For instance, the total synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol has been reported starting from the readily available monoterpene geraniol (B1671447). rsc.org This synthesis demonstrates how complex chiral diols can be accessed from chiral pool starting materials through a sequence of stereocontrolled reactions. Similarly, the synthesis of racemic 2,6-dimethyl-7-octene-1,6-diol has been described. researchgate.net The chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol further illustrates a viable route to related structures. nih.gov

A plausible approach to the total synthesis of (6S)-7-Octene-2,3-diol, 2,6-dimethyl- could therefore begin with a chiral building block containing the (6S) stereocenter, followed by the sequential construction of the carbon skeleton and the stereoselective introduction of the 2,3-diol functionality using one of the powerful asymmetric methods described previously, such as a Sharpless asymmetric dihydroxylation or a directed diboration-oxidation sequence.

Derivatization of Precursors for Stereospecific Introduction of Hydroxyl Groups

A primary strategy for the synthesis of chiral diols involves the stereospecific dihydroxylation of a suitable alkene precursor. This method is contingent on the availability of an enantiomerically pure starting material that already possesses the desired (6S) stereocenter. The dihydroxylation step must then proceed with predictable stereoselectivity to yield the target diol.

One plausible precursor for this transformation is (6S)-2,6-dimethyl-2,7-octadiene, which can be derived from naturally occurring chiral compounds. The stereoselective introduction of the two hydroxyl groups onto the C2-C3 double bond can be achieved through established methods such as Sharpless asymmetric dihydroxylation or by dihydroxylation using osmium tetroxide, potentially with substrate-directing groups to influence the facial selectivity of the attack.

The reaction conditions for such transformations are critical in determining the stereochemical outcome. The choice of catalyst, ligands, and solvent all play a pivotal role in the diastereoselectivity of the dihydroxylation process. For instance, the use of AD-mix-β in a Sharpless dihydroxylation would be expected to deliver a specific diastereomer of the diol.

Table 1: Reagents for Stereospecific Dihydroxylation

| Reagent/System | Expected Stereochemical Outcome | Key Features |

|---|---|---|

| Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) | syn-dihydroxylation | High yielding, reliable for syn-diol formation. |

| Sharpless Asymmetric Dihydroxylation (AD-mix-α / AD-mix-β) | Enantioselective syn-dihydroxylation | Allows for the introduction of chirality or can be used to control diastereoselectivity with a chiral substrate. |

| Potassium permanganate (B83412) (KMnO₄) - cold, dilute, basic | syn-dihydroxylation | Less selective and can lead to over-oxidation. |

Chiral Pool Synthesis Approaches for the (6S)-Stereocenter

The "chiral pool" approach leverages naturally occurring, enantiomerically pure compounds as starting materials. For establishing the (6S)-stereocenter in 7-Octene-2,3-diol, 2,6-dimethyl-, a suitable precursor from the chiral pool is (S)-citronellol. researchgate.net This C10 monoterpene alcohol possesses the required (S) configuration at the carbon corresponding to the C6 position of the target molecule.

A synthetic sequence commencing with (S)-citronellol would involve modifications to the functional groups and carbon skeleton to arrive at a key intermediate, such as a (6S)-configured dimethyl octene derivative, which can then undergo further transformations. This might involve protection of the existing alcohol, selective oxidation, and carbon chain manipulation through Wittig-type reactions or other C-C bond-forming strategies. The inherent chirality of the starting material is carried through the synthetic steps, ensuring the correct stereochemistry at the C6 position in the final product.

Another valuable chiral precursor is (S)-(-)-linalool itself. Although the tertiary alcohol at C3 in linalool (B1675412) complicates direct functionalization, it can be used to direct subsequent reactions. For example, epoxidation of the C2-C3 double bond of a protected (S)-linalool derivative, followed by regioselective ring-opening of the epoxide, can lead to the formation of a diol with controlled stereochemistry.

Transformations of Related Dimethyl Octene Derivatives

The synthesis of (6S)-7-Octene-2,3-diol, 2,6-dimethyl- can also be envisioned through the chemical modification of other readily available dimethyl octene derivatives. For instance, geraniol or nerol, which are isomers of linalool, can serve as starting points. google.com These primary alcohols can be converted into derivatives that allow for the introduction of the required functional groups and stereocenters.

A potential synthetic route could involve the enzymatic or chemical transformation of geraniol to introduce chirality, followed by a series of steps to convert the primary alcohol into the desired diol structure. For example, enzymatic hydration or isomerization reactions can introduce new stereocenters with high selectivity. nih.gov

Furthermore, the oxidation of linalool is a known pathway to various oxygenated derivatives, including diols. mdpi.com While direct oxidation often leads to a mixture of products, including linalool oxides, carefully controlled reaction conditions and the use of specific oxidizing agents can favor the formation of the desired acyclic diol. The stereochemical outcome of such oxidations would depend on the reagents used and any inherent directing effects from the chiral center in a stereochemically pure linalool starting material.

Table 2: Potential Precursors and Their Transformations

| Precursor | Key Transformation(s) | Resulting Intermediate/Product |

|---|---|---|

| (S)-Citronellol | Functional group interconversion, chain elongation | (6S)-configured alkene for dihydroxylation |

| (S)-(-)-Linalool | Protection, stereoselective epoxidation, ring-opening | (6S)-7-Octene-2,3-diol derivative |

| Geraniol/Nerol | Enzymatic transformation, functional group manipulation | Chiral intermediate for further synthesis |

Stereochemical Elucidation and Chiral Discrimination of 6s 7 Octene 2,3 Diol, 2,6 Dimethyl

Advanced Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration

NMR spectroscopy is a powerful tool for chiral discrimination. nih.gov While standard NMR is "blind" to chirality, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable signals for each enantiomer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are used to create a chiral environment in the NMR tube, leading to the formation of transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the analyte. This association results in small but measurable differences in the chemical shifts (Δδ) for the corresponding protons or carbons of the two enantiomers. While effective for some classes of compounds, the chemical shift nonequivalence (ΔΔδ) values obtained for diols using CSAs are often small. rsc.orgscispace.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

A more robust method involves the use of Chiral Derivatizing Agents (CDAs). These agents react covalently with the chiral analyte to form stable diastereomers, which inherently have different NMR spectra. This technique typically produces larger and more easily quantifiable signal separations compared to CSAs. rsc.orgscispace.com The derivatization must be quantitative and proceed without racemization to ensure accurate determination of enantiomeric excess (ee). nih.gov Lanthanide shift reagents have also been used for the enantiomeric differentiation of acyclic terpene alcohols, a class of compounds structurally related to the target diol. nih.gov

Application of Chiral Boric Acid Reagents in Diol Enantiodiscrimination

Chiral boric acids have emerged as particularly effective CDAs for the analysis of chiral diols. rsc.orgscispace.com Diols react readily with boric acids to form stable cyclic boronate esters. scispace.comresearchgate.net This reaction creates a rigid diastereomeric complex, often resulting in significant chemical shift nonequivalence (ΔΔδ) between the enantiomers, which allows for precise ee determination. rsc.orgbath.ac.uk

One study detailed the synthesis of a novel bridged boric acid that serves as an excellent CDA for various diols. rsc.org The derivatization reaction was found to be fast (completing within 15 minutes), easy to perform, and accurate for measuring ee values. rsc.orgnih.gov The resulting diastereomers exhibited well-distinguished NMR signals with large chemical shift differences, with ΔΔδ values up to 0.39 ppm. rsc.orgresearchgate.netrsc.org The aryl hydrogen signal of the CDA itself can be used as a characteristic peak for analysis, as it is often located in a clear region of the spectrum and shows excellent separation. rsc.orgnih.gov

The general procedure involves mixing the diol and the chiral boric acid reagent in an NMR tube with a suitable deuterated solvent, such as CDCl3, and acquiring the ¹H NMR spectrum after a short reaction time. rsc.org

Table 1: Example of ¹H NMR Chiral Discrimination of Diols Using a Boric Acid CDA (Note: Data is illustrative of the technique for diols, not specific to (6S)-7-Octene-2,3-diol, 2,6-dimethyl-)

| Diol Analyte | Observed Proton | ΔΔδ (ppm) for Diastereomers | Reference |

|---|---|---|---|

| rac-Hydrobenzoin | HA of CDA | 0.39 | rsc.orgresearchgate.net |

| rac-1,2-Hexanediol | HA of CDA | 0.18 | researchgate.net |

| rac-1,2-Octanediol | HA of CDA | 0.10 | researchgate.net |

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Gas Chromatography (GC) on Chiral Stationary Phases

For volatile compounds like many terpene derivatives, gas chromatography is the method of choice. nih.gov Chiral GC columns, often containing derivatized cyclodextrins as the CSP, are highly effective for separating enantiomers. gcms.czdss.go.th The separation is based on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) selector. The stability of these complexes differs for each enantiomer, leading to different retention times (Rt) and thus, separation. gcms.cz

The selection of the appropriate cyclodextrin derivative is crucial for achieving optimal separation for a given analyte. gcms.cz GC-MS (Gas Chromatography-Mass Spectrometry) is commonly used in conjunction with chiral columns for the separation and identification of terpenoid enantiomers. nih.gov

Table 2: Common Chiral Stationary Phases for GC Analysis of Terpenoids

| Stationary Phase Type | Common Application | Reference |

|---|---|---|

| Derivatized β-cyclodextrins | Separation of various terpenes, including alcohols and oxides. | gcms.cz |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is another powerful technique for enantioseparation. nih.gov It is particularly useful for less volatile or thermally labile compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and show broad applicability for separating a diverse range of chiral compounds, including epoxides and alcohols. nih.gov

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral stationary phase. The choice of mobile phase is critical and can significantly influence the retention and resolution of the enantiomers. nih.gov Recent advancements have explored the use of more environmentally friendly or "green" solvents in chiral HPLC methods. nih.gov

Chiroptical Methods for Stereochemical Analysis

The determination of the absolute configuration of stereocenters is a critical aspect of chemical analysis, particularly for chiral molecules where biological activity can be highly dependent on a specific stereoisomer. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for this purpose.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are two closely related chiroptical techniques that measure the rotation of plane-polarized light and the differential absorption of left and right circularly polarized light, respectively, as a function of wavelength. For a molecule to be active in ORD and CD, it must be chiral and possess a chromophore that absorbs light in the wavelength range being measured.

In the case of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, the hydroxyl groups and the carbon-carbon double bond can act as chromophores. The spatial arrangement of these groups around the chiral center at the 6th position would be expected to produce a characteristic ORD curve and CD spectrum.

However, a comprehensive search of scientific literature and spectral databases did not yield specific Optical Rotatory Dispersion or Circular Dichroism data for (6S)-7-Octene-2,3-diol, 2,6-dimethyl-. While these techniques are theoretically applicable to the stereochemical elucidation of this compound, no published experimental data appears to be available.

Interactive Data Table: Hypothetical ORD/CD Data

The following table is a hypothetical representation of data that could be obtained from ORD/CD spectroscopy. No experimental data was found for (6S)-7-Octene-2,3-diol, 2,6-dimethyl-.

| Technique | Wavelength (nm) | Signal (degrees) |

| ORD | 589 | + (Positive Cotton Effect) |

| CD | 210 | - (Negative Cotton Effect) |

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of each atom.

For a definitive assignment of the (6S)- configuration of 7-Octene-2,3-diol, 2,6-dimethyl-, obtaining a suitable single crystal and performing X-ray diffraction analysis would be the most direct and reliable method. The resulting crystallographic data would provide the atomic coordinates, bond lengths, and bond angles, unequivocally establishing the absolute stereochemistry.

A thorough search of crystallographic databases revealed no published X-ray crystal structures for (6S)-7-Octene-2,3-diol, 2,6-dimethyl-. Therefore, while this method is paramount for such structural elucidation, the necessary experimental data for this specific compound is not currently available in the public domain.

Interactive Data Table: Hypothetical Crystallographic Data

The following table is a hypothetical representation of data that could be obtained from X-ray crystallography. No experimental data was found for (6S)-7-Octene-2,3-diol, 2,6-dimethyl-.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 8.7 |

| Flack Parameter | 0.0(1) |

Chemical Reactivity and Transformation Pathways of 6s 7 Octene 2,3 Diol, 2,6 Dimethyl

Reactions of the Vicinal Diol Functionality

The vicinal diol, located at the C2 and C3 positions, is a versatile functional group that can undergo oxidation, derivatization, and rearrangement reactions.

Selective Oxidation Reactions to Carbonyl Compounds or Carboxylic Acids

The oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons in a vicinal diol is a characteristic and synthetically useful reaction. This transformation can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidant used and the substitution pattern of the diol.

Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly employed for the selective cleavage of 1,2-diols. libretexts.org In the case of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, the C2-C3 bond is broken, yielding two separate carbonyl-containing molecules. The reaction proceeds through a cyclic periodate (B1199274) ester intermediate, which then fragments to give the final products. Given that the C2 is a tertiary alcohol and C3 is a secondary alcohol, the expected products would be a ketone from the C2 portion and an aldehyde from the C3 portion.

Alternatively, more potent oxidative conditions can convert the diol directly into carboxylic acids. organic-chemistry.org Metal-free, aerobic photooxidative cleavage using catalysts like 2-chloroanthraquinone (B1664062) with molecular oxygen can transform vicinal diols into carboxylic acids. organic-chemistry.org Other methods may utilize catalysts based on transition metals such as copper or cobalt in the presence of molecular oxygen. google.com

Table 1: Selective Oxidation of the Vicinal Diol

| Oxidizing Agent | Expected Products | Reaction Type |

|---|---|---|

| Periodic acid (HIO₄) | 5-Methyl-6-hepten-2-one and Formaldehyde | Oxidative Cleavage |

| Lead tetraacetate (Pb(OAc)₄) | 5-Methyl-6-hepten-2-one and Formaldehyde | Oxidative Cleavage |

| O₃ (Ozonolysis), oxidative workup | 4-Methyl-5-hexenoic acid and Carbonic acid | Oxidative Cleavage |

| 2-Chloroanthraquinone, O₂, light | 4-Methyl-5-hexenoic acid and Formic acid | Photooxidative Cleavage |

Derivatization and Protecting Group Chemistry of the Hydroxyl Groups

In multi-step syntheses, it is often necessary to temporarily "mask" or protect the reactive hydroxyl groups of the diol to prevent them from interfering with reactions at other sites, such as the terminal alkene. libretexts.orgzmsilane.com A good protecting group must be easy to install, stable under the desired reaction conditions, and readily removable under mild conditions. uchicago.edu

For vicinal diols, a common strategy is to form a cyclic acetal (B89532), which protects both hydroxyl groups simultaneously. For example, reaction with acetone (B3395972) in the presence of an acid catalyst would form an isopropylidene acetal (an acetonide). This is a robust protecting group that is stable to most non-acidic reagents. uchicago.edu

Another common approach is the formation of ethers, such as silyl (B83357) ethers. zmsilane.com Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) can be used to convert the hydroxyl groups into their corresponding silyl ethers, which are stable under a wide range of conditions but can be easily removed with fluoride (B91410) ion sources or acid. libretexts.org

Table 2: Protecting Groups for the Diol Functionality

| Protecting Group | Reagent(s) | Deprotection Conditions |

|---|---|---|

| Isopropylidene acetal | Acetone, p-Toluenesulfonic acid (cat.) | Mild aqueous acid |

| Trimethylsilyl (TMS) ether | Trimethylsilyl chloride, Triethylamine | Mild acid or fluoride ions |

| tert-Butyldimethylsilyl (TBDMS) ether | tert-Butyldimethylsilyl chloride, Imidazole | Acid or fluoride ions |

Pinacol (B44631) Rearrangements and Related Carbocation Chemistry

Under acidic conditions, vicinal diols can undergo a dehydration and rearrangement reaction known as the pinacol rearrangement. drugfuture.comwikipedia.org This process converts a 1,2-diol into a ketone or an aldehyde. doubtnut.comdoubtnut.com The reaction is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. masterorganicchemistry.comchemistrysteps.com This is followed by a 1,2-shift of a neighboring group (hydride, alkyl, or aryl) to the carbocation center, which generates a more stable, resonance-stabilized oxonium ion that is the conjugate acid of the final carbonyl product. chemistrysteps.comlibretexts.org

In the case of the asymmetrical (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, the protonation can occur at either the C2 or C3 hydroxyl group. Protonation and loss of water from the tertiary C2 hydroxyl would form a relatively stable tertiary carbocation at C2. Conversely, loss of water from the secondary C3 hydroxyl would form a less stable secondary carbocation at C3. Therefore, the formation of the tertiary carbocation at C2 is favored. wikipedia.org Following its formation, a 1,2-hydride shift from C3 to C2 would occur, leading to the formation of a ketone at C3.

The migratory aptitude of different groups generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > methyl. wikipedia.org The driving force for the migration is the formation of a highly stable resonance-stabilized cation where the positive charge is on the oxygen atom. chemistrysteps.com

Reactions of the Terminal Alkene Functionality

The terminal double bond at the C7-C8 position is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups at the end of the carbon chain.

Catalytic Hydrogenation and Reduction of the Olefinic Bond

The terminal alkene can be selectively reduced to an alkane without affecting the diol functionality through catalytic hydrogenation. organic-chemistry.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organic-chemistry.org The reaction is generally carried out under mild conditions and results in the syn-addition of two hydrogen atoms across the double bond. This transformation would convert (6S)-7-Octene-2,3-diol, 2,6-dimethyl- into (6S)-2,6-dimethyloctane-2,3-diol.

Table 3: Catalytic Hydrogenation of the Terminal Alkene

| Reagents | Product |

|---|---|

| H₂, Pd/C | (6S)-2,6-dimethyloctane-2,3-diol |

| H₂, PtO₂ (Adam's catalyst) | (6S)-2,6-dimethyloctane-2,3-diol |

Electrophilic Additions to the Double Bond (e.g., halogenation, hydroboration)

The electron-rich pi bond of the alkene is nucleophilic and readily attacked by electrophiles. This allows for a range of electrophilic addition reactions.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds readily to form a vicinal dihalide. The reaction typically occurs via a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. This would yield (6S)-7,8-dibromo-2,6-dimethyloctane-2,3-diol.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov hydration of the alkene, resulting in the formation of a primary alcohol at the terminal carbon. masterorganicchemistry.com In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. masterorganicchemistry.comchemistrysteps.com The boron atom adds to the less substituted carbon (C8), and the hydrogen atom adds to the more substituted carbon (C7) in a concerted, syn-addition. chemistrysteps.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com This process would convert the starting material into (6S)-2,6-dimethyloctane-2,3,8-triol.

Table 4: Electrophilic Addition Reactions

| Reagents | Product | Regiochemistry |

|---|---|---|

| Br₂ in CCl₄ | (6S)-7,8-dibromo-2,6-dimethyloctane-2,3-diol | N/A |

| 1. BH₃·THF; 2. H₂O₂, NaOH | (6S)-2,6-dimethyloctane-2,3,8-triol | Anti-Markovnikov |

| HBr | (6S)-7-bromo-2,6-dimethyloctane-2,3-diol | Markovnikov |

Cycloaddition Reactions and Olefin Metathesis

There is no available research data on the participation of (6S)-7-Octene-2,3-diol, 2,6-dimethyl- in cycloaddition reactions or olefin metathesis.

Selective Functionalization and Tandem Reactions

Information regarding the selective functionalization of the diol or alkene moieties of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, or its use in tandem reaction sequences, is not present in the current body of scientific literature.

Mechanistic Studies of Key Chemical Transformations Involving the Compound

No mechanistic studies concerning the chemical transformations of (6S)-7-Octene-2,3-diol, 2,6-dimethyl- have been published.

Natural Occurrence and Biosynthetic Pathways of Dimethyl Octenediols and Their Analogs

Distribution in Biological Systems and Natural Products

Dimethyl octenediol analogs have been identified in a range of natural sources, from higher plants to microorganisms. These compounds contribute to the chemical profile and potential bioactivity of the organisms in which they are found.

While the specific isomer (6S)-2,6-dimethyl-7-octene-2,3-diol has not been explicitly reported in all the listed species, structurally related analogs are known constituents of their essential oils and volatile profiles.

Ocimum basilicum (Sweet Basil): The essential oil of sweet basil is rich in monoterpenoids, with (R)-linalool often being a major component in certain chemotypes. wikipedia.orgbionity.com The presence of linalool (B1675412) suggests the potential for its enzymatic conversion to various diol derivatives, although specific octenediols are not always the most abundant metabolites. One study identified 3,7-dimethylocta-1,7-dien-3,6-diol in the essential oil of Ocimum basilicum.

Gardenia spp.: The fruits of Gardenia jasminoides are a known source of monoterpenoids. An analog, 2,6-Dimethyl-3,7-octadiene-2,6-diol (B23514), has been isolated from this plant.

Tea Leaves (Camellia sinensis): Tea leaves are known to contain linalool, which contributes to the floral aroma of some teas. nih.gov The enzymatic machinery present in tea leaves is capable of oxidizing linalool, suggesting that various diols and other oxygenated derivatives could be formed, particularly during processing.

Grapes (Vitis vinifera): Linalool is a significant aroma compound in many grape varieties, contributing to their floral notes. The oxidative degradation of linalool in grapes can lead to the formation of various derivatives, including diols. For instance, 2,6-dimethyl-3,7-octadiene-2,6-diol has been reported as a product of linalool oxidation in grapes. researchgate.net

Lavender (Lavandula angustifolia): Lavender essential oil is well-known for its high linalool content. Analysis of lavender oil has revealed the presence of several oxidized linalool derivatives. Notably, 2,6-dimethyl-octa-3,7-diene-2,6-diol has been identified as a component of lavender essential oil.

The table below summarizes the occurrence of dimethyl octenediol analogs in the specified plant species.

| Plant Species | Compound Analog Found |

| Ocimum basilicum | 3,7-dimethylocta-1,7-dien-3,6-diol |

| Gardenia jasminoides | 2,6-Dimethyl-3,7-octadiene-2,6-diol |

| Lavandula angustifolia | 2,6-dimethyl-octa-3,7-diene-2,6-diol |

Fungi and yeasts possess the metabolic pathways to synthesize and modify terpenoids. The biotransformation of monoterpenes like linalool by various fungal species has been a subject of research.

Fungal Biotransformation: Studies involving a screening of 19 different fungi, including species like Aspergillus niger and Botrytis cinerea, have demonstrated their ability to transform linalool. nih.govacs.org The major products of these biotransformations are typically linalool oxides and 8-hydroxylinalool. nih.gov This indicates that fungi possess the enzymatic capability to oxidize linalool, a key step in the potential formation of diols. For instance, Corynespora cassiicola has been identified as a highly stereoselective biocatalyst for transforming linalool into its oxide forms. nih.gov While the specific 7-octene-2,3-diol was not reported as a major product, the presence of the necessary oxidative enzymes is evident.

Ascosphaera apis : This fungus is the causative agent of chalkbrood disease in honeybee larvae. While research has focused on the volatile compounds emitted by infected larvae to understand the hygienic behavior of honeybees, the profile of these volatiles does not prominently feature dimethyl octenediols. The identified compounds are mainly phenethyl acetate, 2-phenylethanol, and benzyl (B1604629) alcohol.

Honey, being a product derived from nectar processed by bees, often contains a variety of plant-derived chemical compounds, including monoterpenoids.

Citrus Honey: The volatile fraction of citrus honey is dominated by an array of linalool derivatives, which can constitute more than 80% of the total extract. Among these, several diol analogs have been identified, including (E)-2,6-dimethyl-2,7-octadiene-1,6-diol (44.7%), 2,6-Dimethyl-3,7-octadiene-2,6-diol (15.4%), and (Z)-2,6-dimethyl-2,7-octadiene-1,6-diol (7.2%). biocrick.com The presence of these compounds in honey is a direct reflection of their existence in the nectar of the citrus flowers from which the honey was produced.

Elucidation of Biosynthetic Routes

The biosynthesis of dimethyl octenediols is intrinsically linked to the broader pathways of terpenoid synthesis and the subsequent metabolic modifications of primary terpene structures.

All terpenoids, including the C10 monoterpenoids from which octenediols are derived, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov There are two primary pathways for the synthesis of IPP and DMAPP in nature:

Mevalonate (B85504) (MVA) Pathway: This pathway is active in the cytosol of plants, as well as in animals, fungi, and archaea. It begins with acetyl-CoA.

Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids of plants, as well as in many bacteria and green algae. It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

In plants, both pathways are active but are localized in different cellular compartments. nih.gov The MEP pathway in the plastids is generally responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).

The biosynthesis of C10 monoterpenoids proceeds with the condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP). This reaction is catalyzed by GPP synthase. GPP is the direct precursor to all monoterpenes. nih.gov Terpene synthases (TPS) then catalyze the conversion of GPP into a diverse array of cyclic and acyclic monoterpene skeletons. For acyclic monoterpenes like linalool, a linalool synthase (LIS) enzyme catalyzes the conversion of GPP. wikipedia.org

The structural diversity of terpenoids is greatly expanded by subsequent enzymatic modifications of the basic terpene skeletons. Hydroxylation, a common modification, is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). mdpi.com These enzymes play a crucial role in the oxidative degradation of monoterpenes like linalool, leading to the formation of various diols, triols, and oxides. researchgate.netresearchgate.net

The formation of 2,6-dimethyl-7-octene-2,3-diol is plausibly a result of the oxidative metabolism of linalool. The biosynthetic sequence would involve:

Formation of Linalool: GPP is converted to either (R)- or (S)-linalool by a specific linalool synthase. wikipedia.org

Oxidation of Linalool: Cytochrome P450 enzymes then catalyze the hydroxylation of the linalool molecule. The formation of a diol from linalool would require multiple hydroxylation steps or an epoxidation followed by hydrolysis. For example, the biotransformation of linalool in various fungi yields 8-hydroxylinalool as a major product, indicating that the terminal methyl groups are susceptible to enzymatic oxidation. nih.gov Further enzymatic action on linalool or its hydroxylated intermediates could lead to the formation of the 7-octene-2,3-diol structure.

The autoxidation of linalool upon exposure to air also yields a variety of oxidation products, including 2,6-dimethylocta-3,7-diene-2,6-diol and 2,6-dimethylocta-1,7-diene-3,6-diol, further demonstrating the susceptibility of the linalool structure to oxidation to form diols. researchgate.net

Structural and Stereochemical Relationship to Other Naturally Occurring Monoterpenoids and Lactones

The acyclic monoterpenoid (6S)-2,6-dimethyl-7-octene-2,3-diol shares a common structural framework, the 2,6-dimethyloctane (B150249) skeleton, with a variety of other naturally occurring compounds. This carbon backbone is a hallmark of many monoterpenoids, which are biosynthesized from isoprene (B109036) units. The structural and stereochemical diversity arising from this shared skeleton is evident when comparing (6S)-2,6-dimethyl-7-octene-2,3-diol to other monoterpenoids and even to certain lactones found in nature, particularly within the realm of insect semiochemicals.

A significant point of comparison is with the male sex pheromone of the parasitoid wasp, Urolepis rufipes. This pheromone has been identified as 2,6-dimethyl-7-octene-1,6-diol, with the naturally active stereoisomer determined to be (2S,6S)-2,6-dimethyl-7-octene-1,6-diol. This compound is a close structural analog of (6S)-2,6-dimethyl-7-octene-2,3-diol, differing only in the position of one hydroxyl group. Both molecules possess the same (6S) stereocenter, indicating a potentially conserved stereospecificity in the biosynthetic pathways of these related insect semiochemicals. The biosynthesis of the Urolepis rufipes pheromone has been shown to proceed via the mevalonate pathway, a characteristic route for isoprenoid synthesis.

The structural relationship extends to the widely distributed monoterpene alcohol, linalool (3,7-dimethyl-1,6-octadien-3-ol). Linalool exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, both of which are found in the essential oils of numerous plants. The 2,6-dimethyloctane core of (6S)-2,6-dimethyl-7-octene-2,3-diol can be seen as a hydrated and further oxidized derivative of a linalool-type precursor. Biotransformations of linalool in nature are known to produce a variety of oxygenated derivatives, including linalool oxides (furanoid and pyranoid forms). These transformations highlight the metabolic plasticity that can lead to a diverse array of structures from a common monoterpenoid precursor.

Interestingly, a biosynthetic dichotomy is observed within the "Nasonia group" of parasitoid wasps, to which Urolepis rufipes belongs. While U. rufipes utilizes a monoterpenoid pheromone, other species within this group, such as those in the genus Nasonia, employ fatty acid-derived hydroxylactones as their sex pheromones. This represents a fascinating evolutionary switch in the biosynthetic origin of signaling molecules. Despite their different biosynthetic origins, a superficial structural resemblance can be noted between the acyclic monoterpenoid diols and certain macrocyclic lactones, particularly in terms of chain length and the presence of hydroxyl functionalities.

The table below provides a structural comparison of (6S)-2,6-dimethyl-7-octene-2,3-diol with related naturally occurring monoterpenoids.

| Compound Name | Structure | Key Structural and Stereochemical Features |

| (6S)-2,6-dimethyl-7-octene-2,3-diol | C10H20O3 | Acyclic monoterpenoid diol with a 2,6-dimethyloctane skeleton. Stereochemistry at C6 is (S). |

| (2S,6S)-2,6-dimethyl-7-octene-1,6-diol | C10H20O2 | Acyclic monoterpenoid diol; male sex pheromone of Urolepis rufipes. Possesses the same (6S) stereocenter. |

| (S)-(+)-Linalool | C10H18O | Common acyclic monoterpene alcohol. Precursor to various oxygenated monoterpenoids. (S) configuration at C3. |

| (R)-(-)-Linalool | C10H18O | Enantiomer of (S)-(+)-linalool, also widely distributed in nature. (R) configuration at C3. |

| Furanoid Linalool Oxides | C10H18O2 | Cyclic ethers formed from the biotransformation of linalool. Exhibit various stereoisomers. |

| Pyranoid Linalool Oxides | C10H18O2 | Six-membered cyclic ethers derived from linalool, also with multiple possible stereoisomers. |

The following table compares the biosynthetic origin of the 2,6-dimethyloctane framework in Urolepis rufipes with the fatty acid-derived lactones of the related Nasonia wasps.

| Organism | Pheromone Structural Class | Biosynthetic Pathway |

| Urolepis rufipes | Acyclic Monoterpenoid Diol | Mevalonate Pathway |

| Nasonia species | Hydroxylactone | Fatty Acid Synthesis |

This comparative analysis underscores how a common structural backbone, the 2,6-dimethyloctane skeleton, can be stereochemically and functionally diversified in nature. Furthermore, the juxtaposition with biosynthetically distinct lactones in closely related species provides a compelling example of evolutionary divergence in chemical communication strategies.

Advanced Applications in Organic Synthesis and Materials Science

(6S)-7-Octene-2,3-diol, 2,6-dimethyl- as a Chiral Building Block

The inherent chirality of (6S)-7-Octene-2,3-diol, 2,6-dimethyl- makes it a sought-after starting material for the synthesis of enantiomerically pure compounds. The defined spatial arrangement of its functional groups allows for the transfer of chirality to new molecules, a fundamental requirement in many areas of chemical research and industry.

Utility in the Asymmetric Total Synthesis of Complex Natural Products

While specific examples of the total synthesis of complex natural products directly employing (6S)-7-Octene-2,3-diol, 2,6-dimethyl- are not extensively documented in publicly available literature, the broader class of chiral diols is fundamental to this field. Chiral diols serve as key intermediates, enabling the stereoselective introduction of hydroxyl groups and the establishment of multiple stereocenters, which are characteristic features of many biologically active natural products. The principles of asymmetric synthesis often rely on such chiral building blocks to achieve high enantiomeric purity in the final target molecule.

Precursor for Optically Active Pharmaceuticals, Agro-chemicals, and Fragrances

The synthesis of optically active compounds is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries, as the biological activity of a molecule is often dependent on its stereochemistry. Chiral diols are valuable precursors in the synthesis of a wide array of such molecules. For instance, the diol functionality can be readily transformed into other functional groups, allowing for the construction of complex molecular frameworks with controlled stereochemistry. Although specific commercial products derived from (6S)-7-Octene-2,3-diol, 2,6-dimethyl- are not widely reported, its structural motifs are relevant to the synthesis of various bioactive compounds and fragrant molecules.

Implementation as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The development of chiral catalysts is a cornerstone of modern organic chemistry, enabling the efficient and selective synthesis of enantiomerically enriched products. Chiral diols, including scaffolds similar to (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, play a crucial role in this area.

Design of Chiral Catalysts for Enantioselective Transformations

Chiral diols can be converted into a variety of chiral ligands that can be coordinated to a metal center to create a chiral catalyst. These catalysts are capable of inducing high levels of enantioselectivity in a wide range of chemical transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the diol dictates the three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reaction.

Development of New Asymmetric Reactions Guided by Chiral Diol Scaffolds

The unique structural features of chiral diols can inspire the development of novel asymmetric reactions. By studying how the stereochemistry of the diol influences the course of a reaction, chemists can design new synthetic methodologies with improved selectivity and efficiency. The principles learned from well-understood chiral diol scaffolds can be extrapolated to guide the design and application of less common diols in asymmetric synthesis.

Role in the Development of Chiral Materials and Advanced Polymers

The incorporation of chiral units into materials can impart unique properties, leading to applications in areas such as chiral recognition, separation science, and optics. Chiral diols are valuable monomers for the synthesis of chiral polymers and advanced materials.

Bio-inspired Chemical Syntheses and Biomimetic Systems

The synthesis of complex natural products often inspires the development of new and efficient chemical methodologies. A bio-inspired approach to (6S)-2,6-dimethyl-7-octene-2,3-diol would mimic the enzymatic pathways found in nature for the formation of terpene diols. In biological systems, terpenes are constructed from simple isoprene (B109036) units, and subsequent oxygenation is often achieved with high stereoselectivity by enzymes like cytochrome P450s. nih.gov

A plausible biomimetic synthesis for (6S)-2,6-dimethyl-7-octene-2,3-diol would involve the stereoselective dihydroxylation of a suitable precursor, such as (S)-citronellene. The Sharpless asymmetric dihydroxylation is a powerful synthetic tool that can achieve this transformation with high enantioselectivity. rsc.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the oxidation to a specific face of the double bond.

Table 1: Hypothetical Bio-inspired Synthesis of (6S)-2,6-dimethyl-7-octene-2,3-diol

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric Dihydroxylation | (S)-Citronellene, AD-mix-β, OsO4 (cat.), t-BuOH/H2O | High yield and enantioselectivity of the desired (6S)-diol |

| 2 | Purification | Chromatography | Isolation of pure (6S)-2,6-dimethyl-7-octene-2,3-diol |

The resulting chiral diol is a valuable synthon for creating more complex biomimetic systems. The two hydroxyl groups provide handles for further functionalization, allowing the molecule to be incorporated into larger assemblies. For instance, terpene-derived diols can be used to create amphiphilic molecules that self-assemble in aqueous environments, forming vesicles or other nanostructures. acs.org This self-assembly behavior is reminiscent of the formation of biological membranes and offers a pathway to creating simple artificial cell models or drug delivery vehicles.

The principles of biomimetic synthesis are not only about replicating natural structures but also about harnessing nature's strategies for efficiency and selectivity. researchgate.net The development of synthetic routes to molecules like (6S)-2,6-dimethyl-7-octene-2,3-diol contributes to a deeper understanding of these strategies and expands the toolbox of synthetic chemistry.

Furthermore, terpenes and their derivatives are increasingly investigated as renewable feedstocks for the chemical industry. diva-portal.org Bio-inspired syntheses of functionalized terpenes like the target diol pave the way for more sustainable manufacturing processes. The use of enzymatic or chemo-enzymatic methods, for example, can reduce the reliance on harsh reagents and minimize waste. diva-portal.org

In the realm of materials science, the incorporation of chiral, bio-based molecules like (6S)-2,6-dimethyl-7-octene-2,3-diol into polymers can impart unique properties. For example, terpene-based polymers are being explored for applications ranging from elastomers to advanced resins for 3D printing. nih.govrsc.org The diol functionality of the target compound makes it a suitable monomer for the synthesis of polyesters and polyurethanes.

Table 2: Potential Applications in Bio-inspired Materials

| Application Area | Rationale | Potential Advantage |

| Chiral Polymers | The inherent chirality of the diol can be transferred to the polymer backbone, leading to materials with unique optical or recognition properties. | Development of sensors, chiral chromatography media, or stimuli-responsive materials. |

| Biodegradable Plastics | Terpene-based polymers often exhibit enhanced biodegradability compared to their petroleum-based counterparts. diva-portal.org | Reduction of plastic pollution and a more sustainable materials lifecycle. |

| Biocompatible Materials | The natural origin of the terpene building block can lead to improved biocompatibility for medical applications. | Use in tissue engineering scaffolds, drug delivery systems, or medical implants. |

The research into terpene-based materials is a rapidly growing field, driven by the need for sustainable and high-performance polymers. mdpi.com While specific studies on (6S)-2,6-dimethyl-7-octene-2,3-diol are yet to be published, the foundational knowledge of terpene chemistry and polymer science provides a strong basis for its potential in these advanced applications. The exploration of such novel, bio-inspired molecules is crucial for the continued development of green chemistry and sustainable technologies.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-. As an open-chain molecule with multiple rotatable single bonds, it can adopt a vast number of conformations. libretexts.orgchemistrysteps.com The study of these conformations involves identifying low-energy structures and the energy barriers between them.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this diol over time in a simulated environment (e.g., in a solvent like water). arxiv.orgnih.gov An MD simulation would track the atomic movements based on a force field, revealing the most populated conformational states, the lifetimes of these states, and the pathways for conformational transitions. Factors such as torsional strain from eclipsing substituents and steric interactions between the bulky methyl groups and the hydroxyl groups will influence the relative energies of different conformers. libretexts.org

Table 1: Illustrative Relative Energies of Key Conformers of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-

| Conformer Description | Dihedral Angle (C2-C3-C4-C5) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| Extended (Anti) | ~180° | No | 0.00 (Reference) |

| Gauche 1 | ~60° | Possible | 0.85 |

| Gauche 2 | ~-60° | Possible | 0.95 |

| Eclipsed (Transition State) | ~0° | No | 4.50 |

Note: This table is illustrative, providing hypothetical data based on typical energy differences for acyclic molecules to demonstrate the output of a conformational analysis.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic properties of (6S)-7-Octene-2,3-diol, 2,6-dimethyl-. These calculations are used to determine a variety of molecular descriptors that help predict the molecule's reactivity. rasayanjournal.co.in

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.trschrodinger.com For this molecule, the HOMO is likely to be localized around the C=C double bond and the oxygen atoms of the hydroxyl groups, as these are the most electron-rich regions. The LUMO would likely be an antibonding orbital associated with the C-O or C-C bonds. nist.gov

Other calculated descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP) map. The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. dergipark.org.tr

Table 2: Representative Quantum Chemical Descriptors for (6S)-7-Octene-2,3-diol, 2,6-dimethyl- (Calculated via DFT)

| Descriptor | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.0 | High chemical stability |

| Ionization Potential (I) | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -1.5 | Energy released upon electron gain |

| Chemical Hardness (η) | 4.0 | Resistance to charge transfer |

Note: This table contains representative values for a terpene diol, calculated using DFT methods like B3LYP/6-31G(d), to illustrate typical results. Actual values would require a specific calculation. dergipark.org.tryoutube.com

Molecular Docking and Modeling of Interactions with Biological Targets or Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov For (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, docking studies could explore its potential interactions with biological targets, such as enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or metabolic enzymes like cytochrome P450s, which are known to process terpenes. mdpi.commdpi.com

The process involves placing the 3D structure of the diol into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds between the diol's hydroxyl groups and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the hydrocarbon backbone. mdpi.com Such studies are foundational for understanding the molecule's potential biological activity and for guiding the design of new therapeutic agents. biu.ac.il

Table 3: Hypothetical Molecular Docking Results against a Target Enzyme (e.g., Cytochrome P450)

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.2 | Strength of the ligand-receptor interaction |

| Inhibition Constant (Ki) (µM) | 15.4 | Predicted concentration for 50% inhibition |

| Interacting Residues | SER-119, PHE-210, LEU-384 | Amino acids in the binding pocket |

| Key Interactions | Hydrogen bond with SER-119; Hydrophobic interactions with PHE-210, LEU-384 | Specific non-covalent bonds stabilizing the complex |

Note: This table is a hypothetical representation of docking results to illustrate the data generated from such a study. It does not represent experimentally verified data.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Prediction of Selectivity

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. mdpi.com For (6S)-7-Octene-2,3-diol, 2,6-dimethyl-, DFT calculations can be used to model potential reactions such as oxidation of the hydroxyl groups, epoxidation of the double bond, or acid-catalyzed cyclization. researchgate.netnih.gov

By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be mapped out. nih.gov This allows for the determination of activation energies (the energy barriers that must be overcome for the reaction to proceed), which are critical for predicting reaction rates.

Furthermore, DFT is invaluable for predicting selectivity (chemo-, regio-, and stereoselectivity). rsc.org For instance, in an oxidation reaction, DFT could predict whether the secondary (C3) or tertiary (C2) alcohol is more likely to react by comparing the activation energies for both pathways. researchgate.net Similarly, for a reaction involving the chiral center at C6, DFT can help predict which diastereomeric product will be favored by calculating the energies of the different stereoisomeric transition states. scispace.com

Table 4: Example DFT Calculation of Activation Energies for a Hypothetical Oxidation Reaction

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Oxidation at C2-OH | TS-C2 | 28.5 | Minor Product |

| Oxidation at C3-OH | TS-C3 | 22.1 | Major Product |

| Epoxidation of C=C | TS-Epoxide | 25.3 | Possible Side-Product |

Note: This table provides illustrative DFT results for a hypothetical reaction to demonstrate how the method is used to predict reaction outcomes and selectivity.

Q & A

Basic: What are the established synthetic routes for 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)-, and how can its stereochemical purity be validated?

Methodological Answer:

Synthesis of this compound often involves stereoselective dihydroxylation of precursor alkenes (e.g., 2,6-dimethyl-7-octene) using Sharpless or Jacobsen asymmetric epoxidation protocols. Post-synthesis, chiral purity must be confirmed via H NMR with chiral shift reagents (e.g., Eu(hfc)) or chiral stationary-phase GC/MS. For example, NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can resolve enantiomers by distinct splitting patterns in the H or C spectra . Polarimetry and circular dichroism (CD) spectroscopy are complementary tools for assessing optical activity .

Basic: What analytical techniques are most reliable for identifying and quantifying 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- in complex mixtures?

Methodological Answer:

Gas chromatography (GC) with polar (e.g., HP-5 MS) and apolar (e.g., SPB-5) columns, coupled with mass spectrometry (MS), is critical. Retention indices (RIs) should be cross-referenced against databases like NIST Chemistry WebBook. For instance, under programmed temperature conditions (e.g., 60°C to 250°C at 2–5°C/min), RIs for this compound range between 1058 and 1075 on HP-5 MS and BPX-5 columns, respectively . High-resolution LC-MS with HILIC columns can resolve diol isomers in polar matrices, while H NMR integration of diagnostic signals (e.g., vicinal diol protons at δ 3.5–4.2 ppm) provides quantification .

Advanced: How can researchers resolve contradictions in reported retention indices or spectral data for 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- across studies?

Methodological Answer:

Discrepancies often arise from variations in GC temperature programs, column aging, or detector calibration. To address this:

Standardize conditions : Replicate experiments using reference methods (e.g., Diaz and Kite, 2002: 5°C/min ramp on HP-5 MS ).

Cross-validate : Compare retention times with internal standards (e.g., n-alkanes) and orthogonal techniques like H NMR or IR spectroscopy.

Leverage databases : Use NIST’s RI compilations and peer-reviewed spectral libraries to identify outliers .

Statistical analysis : Apply multivariate regression to isolate variables (e.g., column phase, carrier gas flow rate) affecting RI reproducibility .

Advanced: What experimental design strategies optimize the synthesis and purification of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- while minimizing diastereomer formation?

Methodological Answer:

A factorial design approach is recommended to systematically evaluate factors influencing yield and stereoselectivity:

- Variables : Catalyst loading (e.g., Jacobsen catalyst), reaction temperature, solvent polarity.

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 0.5 mol% catalyst in CHCl at −20°C).

- Purification : Use orthogonal methods—size-exclusion chromatography to remove polymeric byproducts, followed by recrystallization in hexane/ethyl acetate to isolate the (6S)-enantiomer .

Advanced: How can computational modeling aid in predicting the biological or chemical behavior of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)-?

Methodological Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict:

- Conformational stability : Energy minima for diol rotamers and hydrogen-bonding networks.

- Reactivity : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.

- Biological interactions : Docking studies with putative enzyme targets (e.g., oxidoreductases) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Basic: What are the documented biological roles or applications of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- in natural systems?

Methodological Answer:

This compound is structurally analogous to insect semiochemicals (e.g., 2,7-dioxabicyclo[2.2.1]heptanes in caddis flies), suggesting roles in pheromone signaling . To confirm bioactivity:

Field assays : Deploy synthetic analogs in trap-and-release experiments.

Electroantennography (EAG) : Measure antennal responses in target arthropods.

Metabolomic profiling : Compare natural extracts (e.g., via GC×GC-TOF MS) with synthetic standards .

Advanced: What strategies mitigate degradation of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- during long-term storage or experimental workflows?

Methodological Answer:

- Stabilization : Store under inert gas (Ar/N) at −80°C in amber vials to prevent oxidation.

- Additives : Include radical scavengers (e.g., BHT) or chelators (EDTA) in solutions.

- Monitoring : Periodic GC/MS or NMR analysis to track degradation (e.g., formation of ketone byproducts via diol oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products